molecular formula C10H13NO4 B12447003 3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid CAS No. 773124-31-5

3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid

Cat. No.: B12447003
CAS No.: 773124-31-5
M. Wt: 211.21 g/mol
InChI Key: BTOUMKLXDMMOJY-UHFFFAOYSA-N
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Description

3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and propertiesThis compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

773124-31-5

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(12)2-3-7(9)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)

InChI Key

BTOUMKLXDMMOJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(CC(=O)O)N

Origin of Product

United States

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